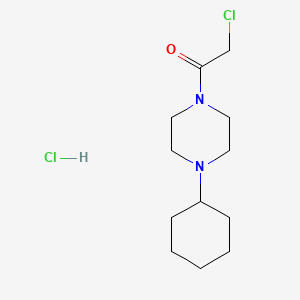

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h11H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQALTSNGHOOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route: Nucleophilic Substitution of Piperazine Derivatives

The foundational step involves reacting 4-cyclohexylpiperazine with an acyl chloride, specifically chloroacetyl chloride , to form the corresponding amino ketone intermediate.

The reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of piperazine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Solvent: Ethanol or methanol, providing a polar protic environment conducive to nucleophilic attack.

Temperature: Usually maintained at room temperature or slightly elevated (~25–50°C) to optimize yield while minimizing side reactions.

Catalyst/Addition: A base such as triethylamine or pyridine may be used to neutralize the generated HCl and drive the reaction forward.

4-Cyclohexylpiperazine + Chloroacetyl chloride → 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone

- Recrystallization from suitable solvents or chromatography ensures high purity of the amino ketone.

Alternative Route: Cyclization and Functionalization

Based on patent literature, an alternative involves cyclization of related intermediates, such as 1-(3-chloro-4-cyclohexylphenyl) ethanone, followed by chlorination and substitution reactions to introduce the piperazine moiety at the desired position.

Synthesis of aromatic precursors via Friedel–Crafts acylation or halogenation.

Cyclization to form heterocyclic intermediates.

Nucleophilic substitution with piperazine derivatives under controlled conditions.

Industrial-Scale Synthesis: Continuous Flow and Batch Processes

The reaction of 2-chlorothiazole with Grignard reagents (e.g., isopropylmagnesium chloride) followed by acylation with chloroacetyl chloride is employed for large-scale production, as detailed in patent.

Continuous flow reactors are favored for improved safety, scalability, and reaction control, especially when handling reactive acyl chlorides and Grignard reagents.

Reaction Conditions for Scale-Up:

| Step | Reagents | Temperature | Solvent | Notes |

|---|---|---|---|---|

| a) Grignard formation | 2-chlorothiazole + RMgX | 0°C to RT | Dimethoxyethane | Controlled addition to prevent side reactions |

| b) Acylation | Reaction mixture + chloroacetyl chloride | -50°C to RT | Toluene | Exothermic; requires cooling and stirring |

Research Findings and Data Tables

Table 1: Typical Reaction Parameters for Synthesis of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-cyclohexylpiperazine + chloroacetyl chloride | Ethanol | RT to 50°C | 4–6 hours | 75–85 | Recrystallization |

| Industrial acylation | Aromatic intermediates + chloroacetyl chloride | Toluene | -50°C to RT | 1–2 hours | 70–80 | Chromatography or crystallization |

The reaction efficiency is highly dependent on temperature control to prevent side reactions such as over-acylation or polymerization.

Use of bases like triethylamine enhances yield by scavenging HCl.

Purity levels exceeding 98% are achievable via recrystallization from ethanol or methanol.

Notes on Reaction Mechanisms and Reagents

Nucleophilic attack on chloroacetyl chloride by piperazine nitrogen is facilitated by the electron-rich nitrogen lone pair.

Chloroacetyl chloride acts as an acylating agent, introducing the chloroacetyl group onto the piperazine nitrogen.

Reaction byproducts such as HCl are neutralized in situ with bases to prevent catalyst poisoning and side reactions.

Temperature control is critical during acylation to prevent degradation or formation of undesired byproducts.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Reaction of piperazine with chloroacetyl chloride | Simple, high yield | Requires controlled conditions |

| Aromatic precursor cyclization | Multi-step synthesis involving aromatic intermediates | Suitable for complex derivatives | Longer process, more steps |

| Continuous flow synthesis | Automation of acylation reactions | Scalable, safer | Equipment cost |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.

Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic aqueous solutions.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

Reduction Reactions: Alcohol derivatives of the original compound.

Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Oxidation Reactions : It can be oxidized to form carboxylic acids or other derivatives.

These properties make it valuable for creating new chemical entities and exploring structure-activity relationships in drug design .

Biology

Research has indicated potential biological activities associated with this compound. Studies have focused on its interactions with biological molecules and cellular processes, leading to investigations into its:

- Antidepressant-like Activities : Similar piperazine derivatives have shown promise as antidepressants, suggesting potential therapeutic applications for this compound.

- Neuropharmacological Effects : Its interaction with neurotransmitter systems is being explored to understand its effects on mood and behavior .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a precursor in drug development. Its structural features may contribute to the design of:

- Novel Antidepressants : Given its similarity to known antidepressant compounds, it is being studied for efficacy and safety profiles.

- Other Therapeutics : Research is ongoing to evaluate its effectiveness against various conditions through modifications of its structure .

Industrial Applications

The compound is also utilized in industrial settings for the production of specialty chemicals. Its role as an intermediate in the synthesis of other compounds enhances its utility in various applications, including:

- Pharmaceutical Manufacturing : Used as a reagent in the synthesis of active pharmaceutical ingredients (APIs).

- Chemical Production : Acts as a building block for creating other piperazine derivatives and specialty chemicals .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted improvements in yield and purity through modified reaction conditions. By adjusting temperature and reaction time, researchers achieved a significant increase in product yield, demonstrating the importance of process optimization in industrial applications.

In another investigation, the biological activity of this compound was assessed through in vitro studies that evaluated its effects on serotonin receptors. Results indicated that modifications to the piperazine ring significantly influenced receptor binding affinity, suggesting pathways for developing new antidepressants based on this scaffold .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Biological Activity

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H22ClN2O

- Molecular Weight : 281.22 g/mol

- CAS Number : 1185296-59-6

The compound is a derivative of piperazine, characterized by the presence of a chloroacetyl group attached to a cyclohexylpiperazine moiety. This structural configuration is crucial for its biological interactions and activity.

This compound interacts with specific receptors and enzymes, modulating their activity. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and other neuropsychiatric conditions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Antidepressant-like Activity : Similar compounds have shown potential in alleviating depressive symptoms in animal models. The structural similarity to known antidepressants suggests that this compound may also possess this activity.

- Anxiolytic Effects : Studies on related piperazine derivatives have demonstrated anxiolytic properties, suggesting that this compound might influence anxiety-related behaviors.

- Antimicrobial Activity : Initial tests indicate that the compound could exhibit antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings .

Case Studies

Several studies have explored the biological activities of similar piperazine derivatives:

- Antidepressant Activity : A study on a related piperazine compound demonstrated significant reductions in depression-like behavior in rodent models when administered at specific dosages. The results indicated a dose-dependent effect on serotonin levels in the brain, which could be extrapolated to hypothesize similar outcomes for this compound .

- Anxiolytic Effects : Research involving related compounds has shown promise in reducing anxiety behaviors in mice. These studies utilized established models such as the elevated plus maze and open field tests to assess anxiety levels post-administration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antidepressant and anxiolytic effects |

| 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Structure | Antidepressant-like activity |

| Other piperazine derivatives | Structure | Various pharmacological effects including anxiolytic properties |

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride?

The compound can be synthesized via alkylation of 4-cyclohexylpiperazine with 2-chloroethanone derivatives. A typical procedure involves reacting the piperazine derivative with 2-chloroacetyl chloride in a biphasic system (e.g., dry acetone, potassium carbonate, and catalytic KI) at 60°C for 3–6 hours. Reaction progress is monitored via HPLC, and yields typically range from 44% to 78% after purification by crystallization or chromatography .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Characterization involves:

- Elemental analysis (C, H, N) to confirm stoichiometry.

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) to verify functional groups and connectivity. For example, the carbonyl group in the ethanone moiety appears at ~170 ppm in ¹³C NMR, while the piperazine protons resonate between δ 3.2–4.0 ppm in ¹H NMR .

- HPLC chromatography to assess purity (>95% is standard for research use) .

Q. What safety precautions are recommended when handling this compound?

While specific hazard data for this compound is limited, general precautions for halogenated ketones and piperazine derivatives include:

- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in a dry, cool environment away from strong oxidizers .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve structural ambiguities in this compound?

SC-XRD analysis requires high-quality crystals grown via slow evaporation (e.g., in dichloromethane/hexane). Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Structure refinement using SHELXL (via the SHELX suite) with riding H-atom models and anisotropic displacement parameters for non-H atoms ensures accuracy. Validation tools like PLATON or CCDC’s Mercury confirm geometric plausibility and rule out twinning .

Q. What methodologies optimize the biocatalytic reduction of similar 2-chloroethanone derivatives for asymmetric synthesis?

For chiral intermediates, microbial reductases (e.g., from Acinetobacter sp.) can reduce 2-chloroethanones with high enantioselectivity (>99% ee). Key parameters include:

- pH optimization : Phosphate buffer (pH 7.0–7.6) balances enzyme activity and substrate solubility.

- Ionic strength : 0.05–0.2 M buffers maintain catalytic efficiency without denaturing enzymes.

- Substrate loading : ≤10 mM to avoid inhibition .

Q. How do structural modifications of the piperazine moiety influence pharmacological activity in related compounds?

Piperazine derivatives exhibit activity modulation through:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring enhance anticonvulsant or antiproliferative activity.

- Steric bulk : Cyclohexyl groups (vs. phenyl) improve blood-brain barrier penetration in CNS-targeting agents.

- SAR studies : Comparative assays (e.g., MTT for cytotoxicity, PTZ-induced seizures in rodents) quantify potency shifts. For example, N-phenylpiperazine derivatives show IC₅₀ values in the μM range for tumor cell lines .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.